2-[(2-Nitrophenyl)methyl]cyclopentan-1-one
Description
2-[(2-Nitrophenyl)methyl]cyclopentan-1-one is a cyclopentanone derivative featuring a 2-nitrobenzyl substituent at the 2-position of the cyclopentanone ring. Its molecular formula is C₁₂H₁₁NO₃ (molar mass: 225.22 g/mol). The nitro group confers electron-withdrawing properties, influencing reactivity and stereochemical outcomes in catalytic processes.
Properties
IUPAC Name |
2-[(2-nitrophenyl)methyl]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12-7-3-5-10(12)8-9-4-1-2-6-11(9)13(15)16/h1-2,4,6,10H,3,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRFCXKVKLNWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-Nitrophenyl)methyl]cyclopentan-1-one typically involves the reaction of 2-nitrobenzyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
2-[(2-Nitrophenyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction yields 2-[(2-aminophenyl)methyl]cyclopentan-1-one.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or hydroxylamine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: . Reagents such as halogens, sulfonyl chlorides, and alkylating agents can be used in these reactions.
Scientific Research Applications
2-[(2-Nitrophenyl)methyl]cyclopentan-1-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes involving nitroaromatic compounds.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenyl)methyl]cyclopentan-1-one depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved would depend on the specific context of its use and the nature of its derivatives.
Comparison with Similar Compounds
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentan-1-one (5g)
2-(Hydroxy-(2-nitrophenyl)methyl)cyclohexan-1-one (5f)
Table 1: Reaction Parameters for Nitro-Substituted Cyclic Ketones
| Compound | Ring Size | Reaction Time (h) | Yield (%) | ee (%) | Trans/Cis Ratio |
|---|---|---|---|---|---|
| 5g (Cyclopentanone) | 5-member | 20 | 99 | 84 | 2.4:1 |
| 5f (Cyclohexanone) | 6-member | 35 | 98 | 97 | 7.5:1 |
Cyclopentanones with Aliphatic vs. Aromatic Substituents
2-(1-Hydroxypentyl)cyclopentanone
2-Heptylidene cyclopentan-1-one
Table 2: Substituent Effects on Physicochemical Properties
| Compound | Substituent | Molecular Formula | Molar Mass (g/mol) | Application |
|---|---|---|---|---|
| Target Compound | 2-Nitrobenzyl | C₁₂H₁₁NO₃ | 225.22 | Synthesis intermediate |
| 2-(Pyridin-2-yl)cyclopentan-1-one | Pyridinyl | C₁₀H₉NO | 159.19 | Pharmaceutical |
| 2-(1-Hydroxypentyl)cyclopentanone | Hydroxypentyl | C₁₀H₁₈O₂ | 170.25 | Flavor/Fragrance |
| 2-Heptylidene cyclopentan-1-one | Heptylidene | C₁₂H₁₈O | 178.27 | Fragrance |
Phosphorane and Conjugated Derivatives
2-(Triphenyl-λ⁵-phosphanylidene)cyclopentan-1-one
2-(Prop-2-en-1-ylidene)cyclopentan-1-one
- Key Differences: Conjugated enone system (C=O and C=C).
- Properties : Enhanced UV absorption (λₘₐₓ ~254 nm) due to conjugation, relevant in photochemical applications .
Pharmaceutical and Industrial Relevance
- Anti-TB Drug Impurities: Cyclopentanone derivatives like DP-6H (with cyclopentylimino groups) are reported as degradation products in anti-tuberculosis drugs, highlighting stability concerns under acidic conditions .
- Catalytic Applications: The nitro group in the target compound may enhance electrophilicity, facilitating nucleophilic additions or substitutions compared to non-nitro analogs.
Biological Activity
2-[(2-Nitrophenyl)methyl]cyclopentan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the nitrophenyl group is particularly notable as it may enhance the compound's reactivity and interaction with biological targets.
Chemical Structure
The molecular formula of this compound is C_{12}H_{13}N_{1}O_{2}, indicating the presence of a cyclopentanone ring substituted with a nitrophenyl group. This structure suggests potential interactions with various biological systems.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly due to the presence of the nitrophenyl moiety, which can influence various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Studies have shown that compounds with similar structures often exhibit:
- Antimicrobial Activity : The nitro group can enhance electron affinity, which may contribute to antimicrobial properties.
- Anticancer Potential : Compounds containing nitrophenyl groups have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Neuropharmacological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound and its analogs:
- Antimicrobial Activity : A study demonstrated that similar nitrophenyl compounds exhibited IC50 values against various bacterial strains, indicating significant antimicrobial properties. For example, compounds with electron-withdrawing groups like nitro showed enhanced activity against Gram-positive bacteria .
- Anticancer Research : In vitro studies revealed that derivatives of this compound could inhibit cell proliferation in cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis, supported by evidence of increased reactive oxygen species (ROS) production .
- Neuropharmacological Studies : Research on related compounds indicated that they could selectively activate serotonin receptors, suggesting potential for treating mood disorders .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
